(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol
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Overview
Description
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is a chiral compound that features a pyridine ring and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol typically involves the cyclization of an amino alcohol with a carboxylic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the oxazoline ring. Common reagents used in this synthesis include thionyl chloride or phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2-carboxaldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol: The enantiomer of the compound with different stereochemistry.
2-(Pyridin-2-YL)ethanol: A structurally similar compound lacking the oxazoline ring.
4,5-Dihydrooxazole: A simpler compound containing only the oxazoline ring.
Uniqueness
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is unique due to its chiral nature and the presence of both pyridine and oxazoline rings. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral ligand in coordination chemistry.
Biological Activity
(S)-(2-(Pyridin-2-YL)-4,5-dihydrooxazol-4-YL)methanol is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial, antioxidant, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H12N2O
- SMILES Notation : C(C)(C)C1=NC(=O)C(O)=N1C2=CC=CC=N2
This structural configuration suggests potential interactions with biological targets, particularly due to the presence of the pyridine and oxazole moieties.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various pathogenic bacteria. The findings indicate that this compound exhibits notable inhibitory effects on several strains.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial activity of similar oxazole derivatives demonstrated that compounds with a pyridine ring often show enhanced activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.1 to 0.5 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Escherichia coli | 0.44 |
Bacillus pumilus | 0.44 |
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed using various assays such as DPPH and FRAP methods. These assays measure the ability of a compound to scavenge free radicals or reduce metal ions.
Findings
In comparative studies, compounds containing oxazole rings have shown varying degrees of antioxidant activity. The antioxidant activity of this compound was found to correlate positively with its phenolic content, suggesting that modifications to its structure could enhance its efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. The results indicate that it may inhibit cell proliferation effectively.
Case Study: In Vitro Anticancer Activity
In a study focusing on similar oxazole derivatives, compounds were tested against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
A549 | 20 |
These results suggest that this compound could serve as a lead compound for further development in cancer therapeutics .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[(4S)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,7,12H,5-6H2/t7-/m0/s1 |
InChI Key |
CIXRVJOKGHDAMJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=N2)CO |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CO |
Origin of Product |
United States |
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